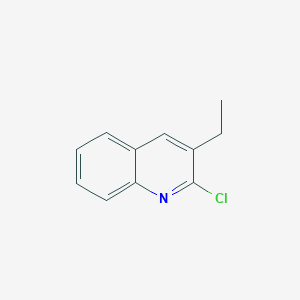

2-Cloro-3-etilquinolina

Descripción general

Descripción

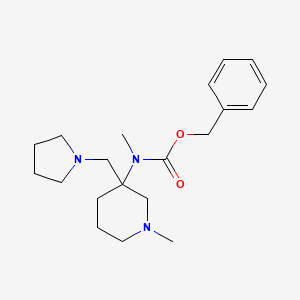

2-Chloro-3-ethylquinoline is an organic compound with the empirical formula C11H10ClN and a molecular weight of 191.66 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-ethylquinoline can be represented by the SMILES stringCCc1cc2ccccc2nc1Cl . This indicates that the molecule consists of a quinoline core with a chlorine atom at the 2-position and an ethyl group at the 3-position . Physical And Chemical Properties Analysis

2-Chloro-3-ethylquinoline is a solid substance . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Relevant Papers One relevant paper titled “Syntheses of quinolines and their derivatives from α,β-unsaturated aldehydes” discusses the synthesis of quinoline derivatives . Another paper titled “Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives” could provide insights into the synthesis and potential applications of compounds similar to 2-Chloro-3-ethylquinoline . Further analysis of these papers could provide more detailed information.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

La 2-Cloro-3-etilquinolina es un andamiaje valioso en el descubrimiento de fármacos debido a su similitud estructural con la quinolina, que es una estructura central en muchos compuestos farmacológicamente activos. Su versatilidad permite la síntesis de una amplia gama de derivados con posibles actividades biológicas y farmacéuticas . El compuesto puede funcionalizarse para crear nuevas moléculas que pueden actuar como agentes antimaláricos, antibacterianos, antifúngicos o anticancerígenos.

Síntesis de compuestos heterocíclicos

En la química orgánica sintética, la this compound sirve como precursor para la construcción de sistemas heterocíclicos complejos. Estos sistemas se encuentran a menudo en productos naturales y compuestos sintéticos con aplicaciones industriales significativas . Los grupos cloro y etilo en el anillo de quinolina proporcionan sitios reactivos para futuras transformaciones químicas.

Ciencia de materiales

Los derivados de quinolina, incluida la this compound, pueden usarse en el desarrollo de materiales con propiedades ópticas específicas. Se utilizan en la creación de diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos debido a su capacidad para conducir electricidad y emitir luz cuando se estimulan .

Química agrícola

Los motivos estructurales de la quinolina se encuentran en varios agroquímicos. La this compound podría utilizarse para sintetizar compuestos con propiedades herbicidas, insecticidas o fungicidas, contribuyendo a la protección de los cultivos y aumentando la productividad agrícola .

Química ambiental

Los derivados de la this compound pueden explorarse para su posible uso en la remediación ambiental. Podrían ser parte de la síntesis de sensores o absorbentes que detecten o eliminen sustancias peligrosas del medio ambiente .

Catálisis

En el campo de la catálisis, la this compound podría utilizarse para desarrollar nuevos catalizadores para reacciones orgánicas. Estos catalizadores pueden aumentar la eficiencia de los procesos químicos, reducir los residuos y mejorar la sostenibilidad de la química industrial .

Mecanismo De Acción

Target of Action

Quinoline derivatives, such as chloroquine, are known to target heme polymerase in malarial trophozoites

Mode of Action

This leads to the accumulation of toxic heme, killing the parasite . It’s possible that 2-Chloro-3-ethylquinoline may have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

For instance, chloroquine is known to interfere with the heme detoxification pathway in malarial parasites

Result of Action

Some quinoline derivatives have been reported to exhibit antitumor activities . They may exert their effects by up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspases, leading to apoptosis

Action Environment

It’s known that environmental factors can influence the action of various compounds through mechanisms such as epigenetic modifications

Propiedades

IUPAC Name |

2-chloro-3-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODDHGXTAMHZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360157 | |

| Record name | 2-chloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

67525-28-4 | |

| Record name | 2-chloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67525-28-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

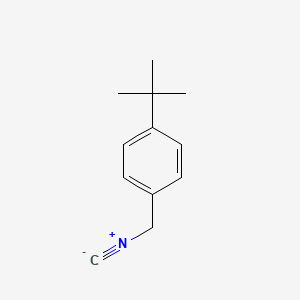

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,6,6-Tetramethyl-4-[(trimethylsilyl)methylidene]-3,5-dioxa-2,6-disilaheptane](/img/structure/B1620917.png)

![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)

![1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride](/img/structure/B1620939.png)